4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide” is an organic compound containing a benzamide group, a thiazole group, a methoxyphenyl group, and a dimethylsulfamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve aromatic rings (from the benzamide and methoxyphenyl groups), a heterocyclic ring (from the thiazole group), and various other atoms and bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, it’s likely that it would undergo reactions typical of its functional groups. For example, the benzamide group might undergo hydrolysis, the thiazole group might participate in nucleophilic substitution reactions, and the methoxy group could be demethylated .Scientific Research Applications
Photodynamic Therapy Applications
One relevant study involves a zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups. This compound has shown promising properties for photodynamic therapy (PDT) due to its high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. Such features make it a potential Type II photosensitizer for cancer treatment in PDT, highlighting the importance of sulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents
Another study focuses on the synthesis of novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic properties. These compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, showed significant inhibitory activity on cyclooxygenase-2 (COX-2), along with analgesic and anti-inflammatory effects. This research demonstrates the potential of thiazole derivatives in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal and Antimicrobial Applications
Further research into 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has shown effectiveness against certain types of fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest that compounds with methoxy and dimethylamino groups have potential as antifungal agents, highlighting the broader antimicrobial applications of such chemical structures (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would depend on its applications. If it’s a potential drug, it would need to undergo further testing and clinical trials. If it’s a reagent or intermediate in chemical synthesis, research might focus on improving its synthesis or finding new reactions it can participate in .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-18(14-5-9-16(27-4)10-6-14)21-20(28-13)22-19(24)15-7-11-17(12-8-15)29(25,26)23(2)3/h5-12H,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPNLXRXXVGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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